molecular formula C15H21N5O5 B13875505 N-[(2E)-4-Hydroxy-3-methylbut-2-en-1-yl]-1-[(3xi)-beta-D-threo-pentofuranosyl]-1H-imidazo[4,5-d]pyridazin-4-amine CAS No. 1009341-51-8

N-[(2E)-4-Hydroxy-3-methylbut-2-en-1-yl]-1-[(3xi)-beta-D-threo-pentofuranosyl]-1H-imidazo[4,5-d]pyridazin-4-amine

Cat. No.: B13875505
CAS No.: 1009341-51-8
M. Wt: 351.36 g/mol
InChI Key: HTHPRLCFWPOOIP-BBTRJMPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2E)-4-Hydroxy-3-methylbut-2-en-1-yl]-1-[(3xi)-beta-D-threo-pentofuranosyl]-1H-imidazo[4,5-d]pyridazin-4-amine is a complex organic compound with a unique structure that includes an imidazo[4,5-d]pyridazin-4-amine core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-4-Hydroxy-3-methylbut-2-en-1-yl]-1-[(3xi)-beta-D-threo-pentofuranosyl]-1H-imidazo[4,5-d]pyridazin-4-amine typically involves multiple steps, including the preparation of intermediate compounds. One common method involves the use of diazonium salts and subsequent displacement with nucleophiles under copper(I) catalysis . Another approach includes the selective N-monomethylation of amines using paraformaldehyde and hydrogen in the presence of a CuAlOx catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-4-Hydroxy-3-methylbut-2-en-1-yl]-1-[(3xi)-beta-D-threo-pentofuranosyl]-1H-imidazo[4,5-d]pyridazin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Acylating agents such as acyl chlorides or anhydrides.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

N-[(2E)-4-Hydroxy-3-methylbut-2-en-1-yl]-1-[(3xi)-beta-D-threo-pentofuranosyl]-1H-imidazo[4,5-d]pyridazin-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2E)-4-Hydroxy-3-methylbut-2-en-1-yl]-1-[(3xi)-beta-D-threo-pentofuranosyl]-1H-imidazo[4,5-d]pyridazin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in immune modulation and cancer cell apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2E)-4-Hydroxy-3-methylbut-2-en-1-yl]-1-[(3xi)-beta-D-threo-pentofuranosyl]-1H-imidazo[4,5-d]pyridazin-4-amine is unique due to its complex structure and the presence of multiple functional groups, which contribute to its diverse chemical reactivity and potential biological activities.

Properties

CAS No.

1009341-51-8

Molecular Formula

C15H21N5O5

Molecular Weight

351.36 g/mol

IUPAC Name

(2R,4S,5R)-2-(hydroxymethyl)-5-[4-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]imidazo[4,5-d]pyridazin-1-yl]oxolane-3,4-diol

InChI

InChI=1S/C15H21N5O5/c1-8(5-21)2-3-16-14-11-9(4-18-19-14)20(7-17-11)15-13(24)12(23)10(6-22)25-15/h2,4,7,10,12-13,15,21-24H,3,5-6H2,1H3,(H,16,19)/b8-2+/t10-,12?,13+,15-/m1/s1

InChI Key

HTHPRLCFWPOOIP-BBTRJMPKSA-N

Isomeric SMILES

C/C(=C\CNC1=C2C(=CN=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)O)O)/CO

Canonical SMILES

CC(=CCNC1=C2C(=CN=N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.